2,3,5,8-Tetramethyldecane
Overview
Description
2,3,5,8-Tetramethyldecane is an alkane that is a derivative of decane, substituted by methyl groups at positions 2, 3, 5, and 8 . It has a molecular formula of C14H30 . It has been observed as a metabolite in cancer metabolism .
Molecular Structure Analysis
The molecular structure of this compound consists of a decane backbone with methyl groups attached at the 2nd, 3rd, 5th, and 8th carbon atoms . The molecular weight is 198.388 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known to have a molecular weight of 198.388 Da .Scientific Research Applications
Tetramethyl-substituted compounds, such as 2,3,5,8-Tetramethyldecane, are studied for their potential in medicinal chemistry. For instance, tetramethyl-substituted dispiro-1,2,4,5-tetraoxanes are explored for their antimalarial activity. These compounds are designed as metabolically stable analogues of certain prototypes, and their activity is influenced by the degree of substitution and steric hindrance around the core rings (McCullough et al., 2000).
In the field of materials science, Tetramethyldecane derivatives are used in the synthesis and characterization of various materials. For example, they play a role in the synthesis of polymers and polymer networks with specific topological features, influencing properties like polydispersity and branching (Gong and Gibson, 1997).
Tetramethyl compounds are also significant in the synthesis of complex metallic compounds. They are used in the preparation of metal complexes, contributing to the understanding of metal incorporation into macrocyclic ligands and the mechanisms underlying these processes (Canales and Zimmer, 1991).
Furthermore, tetramethyldecane-related compounds are relevant in the development of novel sensors and diagnostic tools. For instance, crown ether derivatives are designed and synthesized for use in potassium sensors, which have applications in clinical and biological settings (Lindner et al., 1990).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2,3,5,8-tetramethyldecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-7-12(4)8-9-13(5)10-14(6)11(2)3/h11-14H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIADNINQBIUNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC(C)CC(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337936 | |
Record name | 2,3,5,8-Tetramethyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192823-15-7 | |
Record name | 2,3,5,8-Tetramethyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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